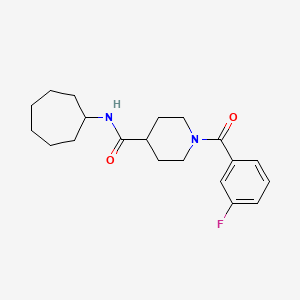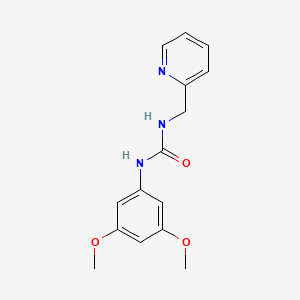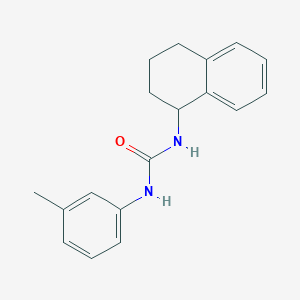![molecular formula C19H23BrN2O2 B4842531 4-[(2-bromophenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4842531.png)
4-[(2-bromophenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide
Descripción general
Descripción
4-[(2-bromophenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide, also known as BPPB, is a chemical compound that has been synthesized for research purposes. It belongs to the class of benzamide compounds and has been studied for its potential applications in various scientific fields.
Mecanismo De Acción
The exact mechanism of action of 4-[(2-bromophenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. 4-[(2-bromophenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide has also been shown to induce programmed cell death, or apoptosis, in cancer cells.
Biochemical and Physiological Effects:
4-[(2-bromophenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and division. 4-[(2-bromophenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, 4-[(2-bromophenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide has been shown to bind to amyloid-beta plaques in the brain, which could potentially be used as a diagnostic tool for Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(2-bromophenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide in lab experiments is its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro, which could lead to the development of new anti-cancer drugs. However, one limitation of using 4-[(2-bromophenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 4-[(2-bromophenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide in vivo.
Direcciones Futuras
There are many potential future directions for research involving 4-[(2-bromophenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide. One area of research could focus on the development of new anti-cancer drugs based on the structure of 4-[(2-bromophenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide. Another area of research could focus on the potential use of 4-[(2-bromophenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide as a diagnostic tool for Alzheimer's disease. Additionally, further studies are needed to determine the safety and efficacy of 4-[(2-bromophenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide in vivo, which could lead to the development of new therapeutic treatments.
Aplicaciones Científicas De Investigación
4-[(2-bromophenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide has been extensively studied for its potential applications in various scientific fields. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. 4-[(2-bromophenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide has also been studied for its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to amyloid-beta plaques in the brain.
Propiedades
IUPAC Name |
4-[(2-bromophenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O2/c1-22(2)13-5-12-21-19(23)16-10-8-15(9-11-16)14-24-18-7-4-3-6-17(18)20/h3-4,6-11H,5,12-14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKQWMZXJCHEDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Bromophenoxy)methyl]-N~1~-[3-(dimethylamino)propyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(dibutylphosphoryl)methyl]-N-methylaniline](/img/structure/B4842462.png)
![6-(4-chlorophenyl)-2-ethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4842464.png)
![1-allyl-5-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)-1H-tetrazole](/img/structure/B4842470.png)
![5-{[(2,6-difluorophenyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide](/img/structure/B4842474.png)




![N-[1-(2,4-dimethylphenyl)ethyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4842520.png)
![N-(5-chloro-2-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4842547.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4842555.png)
![N-(2-methoxyethyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4842560.png)
![3,6-dichloro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4842561.png)
![1-(5-methyl-2-furyl)-3-[(2-phenoxyphenyl)amino]-2-propen-1-one](/img/structure/B4842567.png)